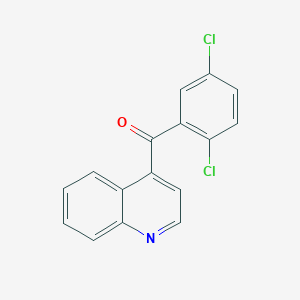

4-(2,5-Dichlorobenzoyl)quinoline

Descripción

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-10-5-6-14(18)13(9-10)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRNHDPIWIFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 2,5 Dichlorobenzoyl Quinoline

X-ray Crystallography for Solid-State Characterization

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for 4-(2,5-Dichlorobenzoyl)quinoline is not publicly available in the primary literature or crystallographic databases, we can infer the likely structural features based on the analysis of closely related quinoline (B57606) derivatives. The following discussion is based on established principles of molecular geometry and intermolecular interactions observed in similar systems.

Molecular Conformation and Geometry

A key determinant of the molecular shape is the dihedral angle between the plane of the quinoline ring and the plane of the dichlorophenyl ring. Steric hindrance between the hydrogen atom at the C5 position of the quinoline ring and the substituents on the benzoyl group, as well as electronic effects, will influence this angle, leading to a non-coplanar arrangement. The carbonyl group (C=O) will exhibit trigonal planar geometry.

Table 1: Predicted Bond Geometries in this compound

| Parameter | Predicted Value Range | Notes |

| C=O Bond Length | 1.20 - 1.24 Å | Typical for a ketone. |

| C-C (aryl) Bond Lengths | 1.38 - 1.41 Å | Within the aromatic rings. |

| C-N (quinoline) Bond Lengths | 1.32 - 1.38 Å | Characteristic of a pyridine-like nitrogen in a fused system. |

| C-Cl Bond Lengths | 1.72 - 1.76 Å | Standard for chlorine attached to an aromatic ring. |

| Quinoline-CO-Phenyl Dihedral Angle | Variable | Highly dependent on crystal packing forces. |

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in the crystal lattice is a delicate balance of various non-covalent interactions. These forces dictate the macroscopic properties of the crystal, such as its melting point and solubility.

In the absence of classical hydrogen bond donors (like O-H or N-H), the crystal packing of this compound will be significantly influenced by a network of weak C-H···X hydrogen bonds. The aromatic C-H groups of both the quinoline and dichlorophenyl rings can act as donors, while the carbonyl oxygen, the quinoline nitrogen, and the chlorine atoms can serve as acceptors.

C-H···O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor and is expected to form multiple short contacts with C-H donors from neighboring molecules, likely playing a crucial role in the formation of supramolecular synthons.

C-H···N Interactions: The nitrogen atom of the quinoline ring can also participate as a hydrogen bond acceptor, linking molecules into chains or sheets.

Aromatic systems like the quinoline and dichlorophenyl rings are prone to engaging in π-stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) fashion, contributing significantly to the cohesive energy of the crystal. The electron-deficient nature of the quinoline ring may favor interactions with the more electron-rich regions of adjacent molecules.

Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also anticipated. These interactions are important in directing the crystal packing and are often observed in conjunction with π-stacking.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify regions of close contact, which correspond to intermolecular interactions.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following:

Red spots on the d_norm surface: These would indicate close contacts and would be concentrated around the carbonyl oxygen, the quinoline nitrogen, and the chlorine atoms, visually confirming the presence of C-H···O, C-H···N, and C-H···Cl hydrogen bonds.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. The fingerprint plot for this compound would be expected to show significant contributions from H···H, C···H/H···C, O···H/H···O, N···H/H···N, and Cl···H/H···Cl contacts. The relative percentages of these contacts would provide a quantitative measure of the importance of each type of interaction in the crystal packing.

Table 2: Predicted Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Predicted Contribution | Significance |

| H···H | High | Represents the large proportion of hydrogen atoms on the molecular surface. |

| C···H / H···C | Significant | Indicative of C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | Significant | Highlights the prevalence of C-H···O hydrogen bonds. |

| N···H / H···N | Moderate | Shows the role of the quinoline nitrogen as a hydrogen bond acceptor. |

| Cl···H / H···Cl | Moderate | Quantifies the contribution of weak C-H···Cl interactions. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. In the study of this compound, advanced NMR methods, including 1D (¹H and ¹³C) and 2D techniques, are indispensable for unambiguous structural confirmation and elucidation of atomic connectivity.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

The structural analysis of this compound is fundamentally reliant on ¹H and ¹³C NMR spectroscopy. These techniques provide precise information on the chemical environment of each hydrogen and carbon atom within the molecule, allowing for a comprehensive structural map to be constructed.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their electronic environment. For instance, protons on aromatic rings, such as the quinoline and dichlorobenzoyl moieties, typically resonate in the downfield region (6–9 ppm) due to the deshielding effects of the ring currents. The electronegativity of the nitrogen atom in the quinoline ring and the chlorine atoms on the benzoyl group further influences the chemical shifts of nearby protons, causing them to appear at even higher frequencies. The specific substitution pattern on both ring systems of this compound results in a unique set of proton signals, and their coupling patterns (spin-spin splitting) provide information about adjacent protons, which is crucial for assigning each signal to a specific proton in the molecule.

Similarly, ¹³C NMR spectroscopy provides a spectrum of the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to their local electronic environment. researchgate.net Carbons in aromatic rings typically appear in the range of 120-150 ppm. The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically found in the highly deshielded region of the spectrum (around 190-200 ppm) due to the strong electron-withdrawing effect of the oxygen atom. The carbons directly bonded to the chlorine atoms also exhibit characteristic downfield shifts. By analyzing the number of signals and their chemical shifts, the carbon skeleton of this compound can be definitively established.

The following tables provide representative, though not experimentally verified for this specific molecule, ¹H and ¹³C NMR chemical shift assignments for this compound, based on known data for similar quinoline and dichlorobenzoyl derivatives.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2' | 8.8 - 9.0 | d |

| H-3' | 7.5 - 7.7 | d |

| H-5' | 8.0 - 8.2 | d |

| H-6' | 7.6 - 7.8 | t |

| H-7' | 7.8 - 8.0 | t |

| H-8' | 8.1 - 8.3 | d |

| H-3 | 7.4 - 7.6 | d |

| H-4 | 7.7 - 7.9 | dd |

| H-6 | 7.6 - 7.8 | d |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The assignments are based on general principles and data from related structures.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2' | 150 - 152 |

| C-3' | 121 - 123 |

| C-4' | 148 - 150 |

| C-4a' | 128 - 130 |

| C-5' | 127 - 129 |

| C-6' | 130 - 132 |

| C-7' | 129 - 131 |

| C-8' | 136 - 138 |

| C-8a' | 147 - 149 |

| C=O | 192 - 195 |

| C-1 | 138 - 140 |

| C-2 | 132 - 134 |

| C-3 | 131 - 133 |

| C-4 | 130 - 132 |

| C-5 | 134 - 136 |

| C-6 | 128 - 130 |

Note: These are predicted values and require experimental verification for this specific molecule.

2D NMR Techniques (HMQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential information, complex molecules like this compound often exhibit overlapping signals in their ¹H NMR spectra. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these ambiguities and definitively establish the connectivity between atoms. wikipedia.orgepfl.ch

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov Each peak in the 2D spectrum corresponds to a C-H bond, with the coordinates of the peak being the chemical shifts of the respective carbon and proton. wikipedia.org This technique is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For this compound, HSQC would allow for the direct correlation of each proton signal in the quinoline and dichlorophenyl rings with its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). ustc.edu.cn This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons to which the chlorine atoms and the quinoline ring are attached. epfl.ch By observing correlations from protons to these quaternary carbons, the different fragments of the molecule can be pieced together. For example, correlations from the protons on the quinoline ring to the carbonyl carbon would confirm the connection between the quinoline and benzoyl moieties. Similarly, correlations from protons on the dichlorophenyl ring to the carbonyl carbon would establish the structure of the dichlorobenzoyl group.

Investigation of Tautomerism in Quinoline Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a well-documented phenomenon in heterocyclic compounds, including quinoline derivatives. clockss.org In many instances, the tautomeric state of a hydroxyquinoline is critical for its biological function. helsinki.fi While this compound itself does not possess the typical functional groups (like a hydroxyl group) that lead to common tautomeric forms, the quinoline nucleus can participate in tautomerism under certain conditions or in related derivatives.

For example, keto-enol tautomerism is observed in quinolines with a side chain containing a carbonyl group, such as 4-ketomethylquinolines. researchgate.net These compounds can exist in equilibrium between the keto form and the enol form, with the position of the equilibrium being influenced by factors like the solvent and the nature of other substituents. researchgate.net The presence of different tautomers can be investigated using NMR spectroscopy, as the different forms will give rise to distinct sets of signals. clockss.org The rate of interconversion between tautomers also plays a role; if the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. clockss.org

Furthermore, the introduction of a hydroxyl group on the quinoline ring, as seen in 7-hydroxy-8-(azophenyl)quinoline, can lead to a complex interplay of tautomeric forms. nih.govbeilstein-journals.org Quantum-chemical calculations, along with UV-vis and NMR spectroscopy, are used to study these tautomeric equilibria. nih.govbeilstein-journals.org The ability to control this equilibrium through factors like protonation/deprotonation can be a key aspect of designing molecular switches. nih.govbeilstein-journals.org

While tautomerism may not be a primary consideration for the parent this compound under normal conditions, understanding the potential for tautomerism in related quinoline derivatives is crucial for predicting their chemical behavior and designing new molecules with specific properties. helsinki.fi

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. These methods are complementary and are used to characterize the vibrational modes of this compound.

Characterization of Functional Groups

FT-IR and Raman spectroscopy are powerful tools for identifying the characteristic functional groups present in this compound. ucdavis.edu Each functional group absorbs infrared radiation or scatters Raman light at specific frequencies, resulting in a unique vibrational spectrum that acts as a molecular fingerprint.

The most prominent functional group in this compound is the carbonyl (C=O) group of the ketone linking the quinoline and dichlorophenyl rings. This group gives rise to a strong, sharp absorption band in the FT-IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached aromatic rings.

The aromatic C-H stretching vibrations of both the quinoline and dichlorophenyl rings are expected to appear in the region of 3000-3100 cm⁻¹. The aromatic C=C stretching vibrations within the rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution pattern of the aromatic rings.

The C-N stretching vibration within the quinoline ring is also a characteristic feature, typically observed in the 1300-1400 cm⁻¹ range. researchgate.net

The presence of the C-Cl bonds on the dichlorobenzoyl moiety will result in characteristic stretching vibrations in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. researchgate.net

By analyzing the positions and intensities of the absorption bands in the FT-IR and Raman spectra, the presence of these key functional groups in this compound can be confirmed.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Quinoline C-N | Stretching | 1300 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the exact frequencies for this compound would need to be determined experimentally.

Analysis of Bond Vibrations

A detailed analysis of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for a more in-depth understanding of the bond vibrations within this compound. nih.govnih.gov These calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule, which can then be compared with the experimental FT-IR and Raman data. nih.gov

The vibrational modes of the molecule can be categorized as stretching, bending, wagging, and twisting motions of the constituent atoms. For example, in addition to the fundamental stretching vibrations mentioned above, in-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic rings will be observed at lower frequencies. The entire quinoline and dichlorophenyl ring systems will also exhibit collective "breathing" and other deformation modes.

By assigning the observed spectral bands to specific vibrational modes, a comprehensive picture of the molecule's dynamic structure can be obtained. nih.gov This analysis can also provide information about conformational isomers if they exist, as different conformers can have slightly different vibrational spectra. nih.gov For instance, studies on similar molecules like 2,4-dichlorobenzonitrile (B1293624) have successfully used DFT calculations to assign the observed vibrational bands to specific normal modes, providing a complete characterization of the molecule's vibrational properties. nih.gov

The combination of experimental FT-IR and Raman spectroscopy with theoretical calculations provides a powerful approach for the complete vibrational analysis of this compound, confirming its structure and providing insights into its bonding and conformational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For a compound like this compound, the spectrum is expected to be complex, arising from the interplay of the quinoline and dichlorobenzoyl moieties.

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound would likely exhibit multiple absorption bands corresponding to various electronic transitions. These transitions are typically categorized as π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems like the quinoline ring and the benzoyl group. These transitions are expected to appear as intense absorption bands in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the quinoline ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are typically lower in energy and intensity compared to π → π* transitions and would appear at longer wavelengths.

The specific wavelengths of maximum absorption (λmax) would be influenced by the extended conjugation between the quinoline and dichlorobenzoyl rings, as well as the electronic effects of the chloro-substituents on the benzoyl ring.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π (Quinoline, Benzoyl) → π | < 350 nm | High |

| n → π | n (N, O) → π | > 350 nm | Low |

Note: This table is illustrative and not based on experimental data for the specific compound.

Intramolecular Charge Transfer Phenomena

The structure of this compound, featuring an electron-donating quinoline moiety (relative to the benzoyl group) and an electron-withdrawing dichlorobenzoyl group, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In such a process, electron density would shift from the quinoline part of the molecule to the dichlorobenzoyl part. This phenomenon can be studied by observing the solvatochromic effect, which is the shift in the absorption or emission spectra upon changing the polarity of the solvent. A significant red-shift (bathochromic shift) in more polar solvents would be indicative of an ICT character in the excited state.

Energy Band Gap Determination

The optical energy band gap (Eg) of a material is a crucial parameter, particularly for applications in organic electronics. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The relationship is given by (αhν)n = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n is an index that depends on the nature of the electronic transition (n=2 for direct transitions and n=1/2 for indirect transitions). For organic molecules, direct transitions are more common.

Electrochemical Studies

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules and to determine their frontier molecular orbital (HOMO and LUMO) energy levels.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of this compound would be characterized by its oxidation and reduction potentials.

Oxidation: The quinoline moiety, being relatively electron-rich, would likely be the site of oxidation, where the molecule loses an electron.

Reduction: The electron-withdrawing benzoyl group, particularly with the presence of two chlorine atoms, would facilitate reduction, where the molecule gains an electron.

A cyclic voltammogram would show peaks corresponding to these redox processes. The reversibility of these processes can be determined by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents.

Determination of Energy Levels (HOMO/LUMO) via Electrochemistry

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks in the cyclic voltammogram, respectively. These are typically measured against a reference electrode, such as ferrocene/ferrocenium (Fc/Fc+), for which the absolute energy level is known (-4.8 eV below the vacuum level).

The empirical formulas used are:

EHOMO = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8] eV

The electrochemical energy gap can then be calculated as the difference between the LUMO and HOMO energy levels (Eg = ELUMO - EHOMO).

Table 2: Hypothetical Electrochemical Data and Energy Levels for this compound

| Parameter | Symbol | Hypothetical Value (V vs. Fc/Fc+) | Calculated Energy Level (eV) |

| Onset Oxidation Potential | Eox(onset) | +0.8 | -5.6 |

| Onset Reduction Potential | Ered(onset) | -1.2 | -3.6 |

| Electrochemical Energy Gap | Eg | - | 2.0 |

Note: This table contains hypothetical data for illustrative purposes only.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netrsc.org It is particularly effective for predicting the geometric and electronic properties of organic compounds. DFT calculations for 4-(2,5-dichlorobenzoyl)quinoline would provide a detailed understanding of its structural and reactivity characteristics.

The first step in a DFT study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the lowest energy) is calculated. researchgate.net For this compound, this process would define the bond lengths, bond angles, and dihedral (torsional) angles between the quinoline (B57606) and the 2,5-dichlorobenzoyl moieties.

The structure would feature a planar quinoline ring system connected to a benzoyl group at the 4-position. The dichlorinated phenyl ring and the quinoline core would likely be twisted relative to each other due to steric hindrance. The optimized geometry is crucial as all other electronic property calculations are dependent on this stable structure. nih.gov

Below are predicted key geometric parameters for this compound, based on typical values for related structures.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | ~1.22 Å |

| C-Cl (average) | ~1.74 Å |

| C-N (quinoline, avg) | ~1.37 Å |

| C-C (quinoline-benzoyl) | ~1.50 Å |

| **Bond Angles (°) ** | |

| O=C-C (benzoyl) | ~121° |

| C-C-Cl (average) | ~120° |

| C-N-C (quinoline) | ~118° |

| **Dihedral Angle (°) ** |

Note: These values are illustrative and based on data for similar molecular structures. Actual values would be determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. libretexts.org In a molecule like this compound, the HOMO is expected to be primarily distributed over the electron-rich quinoline ring system. This region would be the most susceptible to electrophilic attack. The presence of the electron-withdrawing dichlorobenzoyl group would likely lower the energy of the HOMO compared to unsubstituted quinoline, making the molecule less reactive towards electrophiles.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org For this compound, the LUMO is predicted to be localized mainly on the benzoyl group and the adjacent carbon of the quinoline ring. This is due to the electron-withdrawing nature of the carbonyl group and the chlorine atoms. This localization indicates that nucleophilic attack would likely occur at the carbonyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. rsc.org For this compound, the energy gap is expected to be moderate.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing quantitative measures of chemical behavior.

Table 2: Predicted FMO Energies and Chemical Reactivity Indices

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 eV |

| LUMO Energy | ELUMO | ~ -2.8 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | ~ 3.7 eV |

| Ionization Potential | I ≈ -EHOMO | ~ 6.5 eV |

| Electron Affinity | A ≈ -ELUMO | ~ 2.8 eV |

| Global Hardness | η = (I - A) / 2 | ~ 1.85 eV |

| Global Softness | σ = 1 / η | ~ 0.54 eV⁻¹ |

| Electronegativity | χ = (I + A) / 2 | ~ 4.65 eV |

Note: These values are illustrative, derived from trends observed in similar quinoline derivatives, and serve to represent the type of data obtained from DFT calculations. rsc.orgresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. rsc.org It is color-coded to show regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the quinoline and phenyl rings.

Neutral/Slightly Positive Potential (Green): Distributed across the carbon framework.

The MEP map would visually confirm the reactive sites suggested by the FMO analysis, highlighting the carbonyl oxygen as a key site for hydrogen bonding and interactions with electrophiles.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The primary interactions involve the transfer of electron density from Lewis-type (donor) orbitals to non-Lewis-type (acceptor) orbitals. The most significant of these are the hyperconjugative interactions from the lone pairs (n) of the carbonyl oxygen, the quinoline nitrogen, and the chlorine atoms to the antibonding (π*) orbitals of the aromatic rings. acadpubl.eumalayajournal.org The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Key findings from NBO analysis include:

Carbonyl Group Interactions: A strong interaction occurs from the lone pairs of the carbonyl oxygen (n(O)) to the antibonding orbitals of the adjacent carbon-carbon bonds (π*(C-C)) in both the dichlorophenyl and quinoline rings. This delocalization contributes significantly to the stability of the acyl bridge.

Quinoline Nitrogen: The lone pair on the quinoline nitrogen (n(N)) participates in delocalization into the π* orbitals of the quinoline ring system, enhancing its aromatic stability. researchgate.netnih.gov

Dichlorophenyl Group: The lone pairs on the chlorine atoms (n(Cl)) also engage in hyperconjugative interactions with the antibonding π* orbitals of the phenyl ring. These interactions, such as n(Cl) → π*(C-C), contribute to the electronic stabilization of the molecule. nih.gov

The stabilization energies derived from these interactions are typically calculated using second-order perturbation theory. nih.gov

Table 1: Selected Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O(carbonyl) | π* (C(benzoyl)-C(quinoline)) | ~18.5 | n → π |

| LP (1) N(quinoline) | π (C-C of quinoline ring) | ~25.2 | n → π |

| LP (2) Cl(2-position) | π (C-C of phenyl ring) | ~4.8 | n → π |

| LP (2) Cl(5-position) | π (C-C of phenyl ring) | ~5.1 | n → π |

| π (C=C of quinoline) | π (C=C of quinoline) | ~20.7 | π → π |

| π (C=C of phenyl) | π (C=C of phenyl) | ~22.4 | π → π* |

| Note: Values are representative based on similar molecular structures and are intended for illustrative purposes. |

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental data. researchgate.net This process is invaluable for assigning specific vibrational modes to the observed peaks in experimental spectra. nih.govresearchgate.net

For this compound, the key vibrational modes include:

C=O Stretching: The carbonyl group exhibits a strong, characteristic stretching vibration, typically appearing in the region of 1650-1680 cm⁻¹. researchgate.net

C-Cl Stretching: The carbon-chlorine bonds on the phenyl ring have stretching modes in the fingerprint region, generally between 550 and 850 cm⁻¹. researchgate.net

Quinoline Ring Vibrations: These include C-H stretching above 3000 cm⁻¹, C=C and C=N stretching between 1400-1600 cm⁻¹, and various in-plane and out-of-plane bending modes at lower frequencies. nih.gov

Aromatic C-H Bending: Out-of-plane bending modes for the aromatic C-H bonds are typically observed between 700 and 900 cm⁻¹.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹, Scaled) | Intensity | Vibrational Assignment |

| ~3080 | Medium | Aromatic C-H Stretching (Quinoline & Phenyl) |

| ~1675 | Strong | C=O Stretching |

| ~1590 | Strong | C=C Aromatic Stretching (Quinoline) |

| ~1550 | Medium | C=C Aromatic Stretching (Phenyl) |

| ~1480 | Strong | C=N Stretching (Quinoline) |

| ~1350 | Medium | In-plane C-H Bending |

| ~1150 | Medium | C-C Stretching (Inter-ring) |

| ~830 | Strong | C-H Out-of-plane Bending |

| ~780 | Medium | C-Cl Stretching |

| ~620 | Medium | C-Cl Stretching |

| Note: Frequencies are illustrative and based on DFT calculations for analogous structures. |

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined relative to a standard reference like tetramethylsilane (B1202638) (TMS). worktribe.com

These predictions are highly sensitive to the molecular geometry, making them excellent for confirming the three-dimensional structure of the molecule. For this compound, computational NMR can help assign the complex spectral patterns arising from the distinct chemical environments of the protons and carbons in the quinoline and dichlorophenyl rings.

Key predictions would include:

¹H NMR: The proton on the quinoline ring adjacent to the nitrogen (H2) would be significantly downfield. Protons on the dichlorophenyl ring would show shifts influenced by the two chlorine atoms and the carbonyl group.

¹³C NMR: The carbonyl carbon is expected to have the largest chemical shift (typically >190 ppm). The carbons bonded to chlorine atoms will also be significantly deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H2 (Quinoline) | ~8.9 | C(Carbonyl) | ~192.5 |

| H3 (Quinoline) | ~7.8 | C4 (Quinoline) | ~148.0 |

| H5 (Quinoline) | ~8.2 | C2 (Quinoline) | ~150.5 |

| H8 (Quinoline) | ~8.1 | C8a (Quinoline) | ~149.2 |

| H3' (Phenyl) | ~7.6 | C1' (Phenyl) | ~138.1 |

| H4' (Phenyl) | ~7.5 | C2' (Phenyl, C-Cl) | ~132.4 |

| H6' (Phenyl) | ~7.7 | C5' (Phenyl, C-Cl) | ~131.8 |

| Note: Values are representative and calculated relative to TMS based on GIAO-DFT methods. |

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for understanding the global reactivity of a molecule. nih.gov These descriptors are based on the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness, Softness, and Electronegativity

Global reactivity descriptors are calculated from the HOMO and LUMO energies (E_HOMO and E_LUMO) using Koopmans' theorem.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to accept electrons.

These descriptors provide a general overview of the molecule's kinetic stability and reactivity profile.

Table 4: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| E(HOMO) | ~ -6.85 |

| E(LUMO) | ~ -2.40 |

| Energy Gap (ΔE) | 4.45 |

| Electronegativity (χ) | 4.625 |

| Chemical Hardness (η) | 2.225 |

| Global Softness (S) | 0.449 |

| Note: Values are illustrative and derived from DFT calculations. |

Charge Transfer and Distribution

The distribution of charge within this compound is non-uniform due to the presence of electronegative atoms (O, N, Cl). This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Negative Potential Regions: The most negative potential is localized around the carbonyl oxygen atom, indicating its high electron density and role as a primary site for hydrogen bonding or electrophilic interaction. The quinoline nitrogen and chlorine atoms also exhibit negative potential.

Positive Potential Regions: Positive potential is generally found around the hydrogen atoms of the quinoline and phenyl rings.

Mulliken charge analysis provides a quantitative value for the partial charge on each atom, further detailing the charge distribution and identifying sites of intramolecular charge transfer. mdpi.com The analysis typically shows a significant negative charge on the oxygen and nitrogen atoms and positive charges on the carbonyl carbon and adjacent carbons in the aromatic rings.

Solvent Effects on Electronic Properties

The electronic properties of a molecule, particularly its electronic absorption spectrum, can be significantly influenced by the surrounding solvent. jocpr.com This phenomenon, known as solvatochromism, is studied computationally using models like the Polarizable Continuum Model (PCM) within Time-Dependent DFT (TD-DFT). bau.edu.lb

For this compound, the polarity of the solvent can affect the energy gap between the ground and excited states.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a lower energy transition and a shift of the absorption maximum (λ_max) to a longer wavelength. researchgate.net

Hypsochromic Shift (Blue Shift): If the ground state is more stabilized by the polar solvent than the excited state, the transition energy increases, resulting in a shift of λ_max to a shorter wavelength. researchgate.net

By calculating the electronic absorption spectra in various solvents (e.g., non-polar like hexane, polar aprotic like DMSO, and polar protic like ethanol), it is possible to predict how solvent-solute interactions will modify the molecule's UV-Visible absorption profile.

Table 5: Predicted Solvent Effects on the Principal Electronic Transition (λ_max) of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Shift from Gas Phase (nm) |

| Gas Phase | 1.0 | ~310 | 0 |

| Hexane | 1.88 | ~314 | +4 |

| Chloroform | 4.81 | ~318 | +8 |

| Ethanol (B145695) | 24.5 | ~325 | +15 |

| DMSO | 46.7 | ~328 | +18 |

| Note: Values are representative and based on TD-DFT/PCM calculations, illustrating a likely bathochromic shift with increasing solvent polarity. |

Research on the Topological Analyses of this compound Remains Undisclosed

Detailed computational and theoretical investigations into the topological properties of the chemical compound this compound, specifically through methods like the Quantum Theory of Atoms in Molecules (QTAIM), are not available in the public domain. A thorough search of scientific literature and research databases did not yield any studies presenting topological analysis data for this particular molecule.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on various other quinoline derivatives to explore their structural and electronic properties, specific data relating to the topological analysis of this compound is absent from the reviewed literature. nih.govrsc.orgresearchgate.net Research on related quinoline compounds has focused on aspects such as synthesis, molecular docking, and evaluation of biological activities, without delving into their QTAIM properties. nih.govrsc.orgresearchgate.netmdpi.com

Consequently, the creation of data tables and a detailed discussion of research findings for the topological analyses of this compound is not possible at this time due to the lack of published research on the subject.

Reaction Mechanisms and Pathways for 4 2,5 Dichlorobenzoyl Quinoline Synthesis and Transformation

Mechanistic Pathways of Quinoline (B57606) Ring Formation

The formation of the quinoline ring is a classic topic in heterocyclic chemistry, with several named reactions developed over the past century. These methods, while diverse, share common mechanistic features involving condensation, cyclization, and aromatization steps.

The construction of the quinoline ring system can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These reactions typically involve the condensation of an aniline (B41778) derivative with a three-carbon unit, followed by an acid-catalyzed cyclization and subsequent oxidation to the aromatic quinoline.

One of the oldest and most well-known methods is the Skraup synthesis .

Step 1: Formation of α,β-Unsaturated Carbonyl: Glycerol is dehydrated by concentrated sulfuric acid to form the highly reactive intermediate, acrolein.

Step 2: Michael Addition: Aniline undergoes a conjugate (Michael) addition to acrolein, forming an aminoketone intermediate.

Step 3: Electrophilic Cyclization: The carbonyl is protonated by the strong acid, and the electron-rich aromatic ring attacks the protonated carbonyl in an intramolecular electrophilic substitution reaction. This ring-closure forms a 1,2-dihydroquinoline (B8789712).

Step 4: Aromatization: The 1,2-dihydroquinoline is then oxidized to the stable aromatic quinoline. An oxidizing agent, such as nitrobenzene, is typically included in the reaction mixture for this purpose.

The Combes synthesis provides a route to 2,4-disubstituted quinolines and follows a different, yet related, mechanistic course.

Step 1: Enamine Formation: An aniline condenses with a β-diketone. This involves the formation of a Schiff base, which then tautomerizes to the more stable enamine intermediate.

Step 2: Annulation (Ring Closure): In the presence of a strong acid catalyst (e.g., H₂SO₄), the enamine is protonated. This is followed by the rate-determining step, an intramolecular electrophilic attack of the aniline ring onto the protonated carbonyl group.

Step 3: Dehydration: The resulting intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the aromatic quinoline product. sigmaaldrich.combyjus.com

Another significant method is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction is a type of aldol (B89426) condensation followed by cyclization and dehydration.

Table 1: Comparison of Key Quinoline Synthesis Mechanisms

| Reaction Name | Key Reactants | Key Intermediates | Catalyst/Conditions |

| Skraup Synthesis | Aniline, Glycerol | Acrolein, 1,2-Dihydroquinoline | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) |

| Combes Synthesis | Aniline, β-Diketone | Schiff Base, Enamine | Strong Acid (e.g., H₂SO₄) |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Methylene (B1212753) Ketone | Aldol Adduct | Acid or Base |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl Compound | Schiff Base | Strong Base |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Michael Adduct, Dihydroquinoline | Acid (e.g., HCl) |

The progression of quinoline synthesis is dictated by the formation and consumption of several key reactive intermediates.

Schiff Bases and Enamines: In reactions like the Combes synthesis, the initial condensation between an aniline and a carbonyl compound forms a Schiff base (an imine). sigmaaldrich.com This intermediate is often in equilibrium with its tautomer, an enamine, which is crucial for the subsequent cyclization step. sigmaaldrich.combyjus.com

Michael Adducts: In the Skraup and Doebner-von Miller reactions, the initial step is a conjugate addition of the aniline to an α,β-unsaturated carbonyl compound (like acrolein), forming a β-amino carbonyl adduct. organic-chemistry.org

Dihydroquinolines: The intramolecular cyclization step in many of these syntheses initially produces a non-aromatic dihydroquinoline intermediate. This species must then undergo an oxidation step to achieve the thermodynamically stable, fully aromatic quinoline ring system.

Metallacycles: In modern transition-metal-catalyzed syntheses, organometallic intermediates play a pivotal role. For instance, rhodium-catalyzed reactions can proceed through a five-membered rhodacycle, which is a key intermediate in the catalytic cycle for C-H activation and functionalization. nih.gov Similarly, cobalt-catalyzed reactions may involve the formation of a cobaltacycle intermediate. nih.gov

While classical methods often rely on stoichiometric strong acids, modern approaches frequently employ transition metal catalysts to achieve higher efficiency and selectivity. These reactions operate via catalytic cycles. A representative cycle, for instance in a rhodium-catalyzed functionalization, might involve:

C-H Activation/Oxidative Addition: The catalyst, often a Rh(I) or Rh(III) species, coordinates to the quinoline and activates a C-H bond, forming a metallacycle intermediate. This step can be viewed as a formal oxidative addition, where the metal's oxidation state increases.

Coordination and Insertion: The second reactant (e.g., an alkyne or alkene) coordinates to the metal center. This is followed by migratory insertion of the reactant into the metal-carbon bond of the metallacycle.

Reductive Elimination: This is the final, product-forming step. A new C-C or C-heteroatom bond is formed, and the product is released from the metal center. In this step, the metal's oxidation state decreases by two (e.g., from Rh(III) back to Rh(I)), regenerating the active catalyst for the next cycle. nih.gov Reductive elimination is the microscopic reverse of oxidative addition and is a key step in many catalytic processes that form new covalent bonds. quora.com

This sequence of oxidative addition, insertion, and reductive elimination is a fundamental concept in organometallic catalysis and is applicable to various metal systems, including palladium, cobalt, and nickel, which are also used in quinoline synthesis. organic-chemistry.org

Mechanistic Studies of Benzoyl Group Introduction

Introducing a benzoyl group specifically at the C-4 position of the pre-formed quinoline ring presents a distinct set of mechanistic challenges, primarily centered on achieving the correct regioselectivity.

The formation of the C-C bond between the quinoline C-4 and the carbonyl carbon of the 2,5-dichlorobenzoyl group is not straightforward.

A classic method for acylating aromatic rings, the Friedel-Crafts acylation , is generally not effective for quinoline. sigmaaldrich.combyjus.commasterorganicchemistry.com The mechanism involves the generation of a highly electrophilic acylium ion (R-C=O⁺) using a strong Lewis acid catalyst like AlCl₃. However, the basic nitrogen atom of the quinoline acts as a Lewis base and coordinates strongly with the catalyst. quora.com This deactivates the catalyst and simultaneously renders the quinoline ring highly electron-deficient and thus unreactive towards electrophilic attack.

A more plausible pathway for the acylation of an electron-deficient heterocycle like quinoline is the Minisci reaction , which proceeds via a radical mechanism. nih.govacs.org

Step 1: Radical Generation: An acyl radical is generated from a suitable precursor. For the synthesis of 4-(2,5-dichlorobenzoyl)quinoline, this would involve using 2,5-dichlorobenzaldehyde. In the presence of an oxidant like potassium persulfate (K₂S₂O₈), the aldehyde is converted into the corresponding 2,5-dichlorobenzoyl radical. The process often involves the formation of a sulfate (B86663) radical anion (SO₄⁻•) which then abstracts the aldehydic hydrogen. organic-chemistry.org

Step 2: Nucleophilic Radical Attack: Quinoline is protonated by acid in the reaction medium, making the ring even more electron-deficient. The nucleophilic acyl radical then attacks the protonated quinoline ring. This attack occurs preferentially at the electron-deficient C-2 and C-4 positions.

Step 3: Rearomatization: The resulting radical cation intermediate is then oxidized, losing a hydrogen atom and a single electron, to restore the aromaticity of the quinoline ring and yield the final 4-acylquinoline product. organic-chemistry.org

Controlling the position of substitution on the quinoline ring is a central theme in its chemistry. The inherent electronic properties of the molecule dictate its reactivity.

Electrophilic Substitution: Standard electrophilic aromatic substitution (e.g., nitration, sulfonation) on quinoline typically occurs on the benzene (B151609) ring portion, favoring positions C-5 and C-8. This is because the intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.org Attack on the pyridine ring is disfavored due to the electron-withdrawing nature of the nitrogen atom.

Nucleophilic/Radical Substitution: Conversely, nucleophilic attack is favored on the electron-deficient pyridine ring, specifically at positions C-2 and C-4. quora.com This is the principle that governs the regioselectivity of the Minisci reaction. The attack of the nucleophilic acyl radical on the protonated quinolinium ion is directed to the C-2 and C-4 positions, which bear the highest degree of positive charge. thieme-connect.com Often, a mixture of C-2 and C-4 acylated products is obtained, and the ratio can be influenced by factors such as the specific acid and solvent used in the reaction. thieme-connect.com For instance, some studies have shown that different Brønsted acids can steer the selectivity towards either the C-2 or C-4 product in Minisci-type additions. thieme-connect.com

An alternative strategy to achieve C-4 functionalization involves the use of a quinoline N-oxide . The N-oxide group activates the C-2 and C-4 positions towards both nucleophilic and electrophilic attack while deactivating the benzene ring. This allows for regioselective reactions, although it requires an additional step to form the N-oxide and a final deoxygenation step. researchgate.netnih.gov

Influence of Substituents on Reaction Kinetics and Mechanisms

In a typical Friedel-Crafts acylation, an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the acylation of quinoline with 2,5-dichlorobenzoyl chloride. The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. researchgate.net This deactivation is a critical factor in the kinetics of the reaction.

Substituent Effects on the Quinoline Ring:

The position of electrophilic attack on the quinoline ring is directed to the benzene ring portion, which is more electron-rich than the pyridine ring. quimicaorganica.org Substitution typically occurs at the C5 and C8 positions due to the greater stability of the resulting cationic intermediates. quimicaorganica.orgvaia.com The presence of electron-donating groups (EDGs) on the carbocyclic ring of quinoline would be expected to increase the rate of acylation by stabilizing the positive charge of the sigma complex formed during the electrophilic attack. Conversely, electron-withdrawing groups (EWGs) on the benzene ring of quinoline would further deactivate the ring, slowing down the reaction rate.

The nitrogen atom in the quinoline ring acts as a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. quora.com This coordination strongly deactivates the entire heterocyclic system towards electrophilic attack, often inhibiting the reaction. quora.comlibretexts.org Therefore, the reaction conditions must be carefully controlled to achieve acylation.

Substituent Effects on the Benzoyl Chloride:

The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon in the acyl chloride. This makes the acylium ion, formed by the reaction of the acyl chloride with the Lewis acid, a more potent electrophile. Studies on the Friedel-Crafts acylation of toluene (B28343) with various substituted benzoyl chlorides have shown that electron-withdrawing substituents on the benzoyl chloride can increase the reaction rate. rsc.orgresearchgate.net For instance, the acylation with chlorobenzoyl chloride is faster than with benzoyl chloride, which in turn is faster than with toluoyl chloride. rsc.org

This activating effect of the chlorine substituents on the benzoyl chloride is crucial for the successful acylation of a deactivated ring system like quinoline. The enhanced electrophilicity of the 2,5-dichlorobenzoyl cation can help to overcome the reduced nucleophilicity of the quinoline ring.

The following table summarizes the expected influence of substituents on the rate of acylation of quinoline:

| Position of Substituent | Type of Substituent | Expected Effect on Reaction Rate | Rationale |

| Quinoline (C5, C8) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Stabilizes the cationic intermediate of electrophilic attack. |

| Quinoline (C5, C8) | Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Destabilizes the cationic intermediate of electrophilic attack. |

| Benzoyl Chloride | Electron-Withdrawing (e.g., -Cl, -NO₂) | Increase | Increases the electrophilicity of the acylium ion. rsc.orgresearchgate.net |

| Benzoyl Chloride | Electron-Donating (e.g., -CH₃, -OCH₃) | Decrease | Decreases the electrophilicity of the acylium ion. rsc.org |

Theoretical Mechanistic Investigations (Computational Chemistry)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, transition states, and energetics of reactions involving complex molecules like this compound. nih.gov While specific computational studies on this exact molecule are not prevalent, the methodologies can be applied to elucidate its formation and reactivity.

Modeling the Synthesis of this compound:

A likely synthetic route for this compound is the Friedel-Crafts acylation of quinoline. Computational studies can model this reaction to provide detailed insights into the mechanism. The calculations would typically involve:

Reactant and Catalyst Complexation: Modeling the initial interaction between quinoline, 2,5-dichlorobenzoyl chloride, and the Lewis acid catalyst (e.g., AlCl₃). This would reveal the geometry and energetics of the initial complex.

Formation of the Acylium Ion: Calculating the energy barrier for the formation of the 2,5-dichlorobenzoyl cation from the acyl chloride-Lewis acid complex.

Electrophilic Attack and Intermediate Formation: Simulating the attack of the acylium ion on the quinoline ring at various positions (C2, C3, C4, C5, C6, C7, C8). This would involve locating the transition state for each pathway and calculating the corresponding activation energies. These calculations would be expected to confirm that attack at C5 and C8 is energetically more favorable. quimicaorganica.org

Proton Abstraction and Product Formation: Modeling the final step of the reaction, where a proton is removed from the intermediate to restore aromaticity and yield the final product.

DFT calculations can also be employed to study the electronic properties of the reactants and intermediates. For example, the calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecules, predicting the sites of electrophilic and nucleophilic attack. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the reactivity of the molecules. nih.gov

Investigating Reaction Pathways of Quinoline Derivatives:

Computational studies have been successfully applied to understand the mechanisms of other reactions involving quinoline derivatives. For instance, DFT calculations have been used to investigate the mechanism of amide-forming ligations of quinolyl acyltrifluoroborates, identifying the key role of protonation in accelerating the reaction. acs.org Similarly, computational studies have elucidated the mechanism of the Pfitzinger reaction, a method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound. wikipedia.org These studies demonstrate the capability of computational chemistry to unravel complex reaction mechanisms involving quinoline scaffolds.

The following table presents a hypothetical set of calculated parameters from a DFT study on the Friedel-Crafts acylation of quinoline, illustrating the type of data that can be obtained:

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) | Implication |

| ΔE_activation (C5-attack) | Activation energy for the attack of the acylium ion at the C5 position of quinoline. | 15.2 | Lower energy barrier suggests a faster reaction at this position. |

| ΔE_activation (C8-attack) | Activation energy for the attack of the acylium ion at the C8 position of quinoline. | 16.5 | Slightly higher energy barrier compared to C5, suggesting it is also a favorable but potentially slower pathway. |

| ΔE_activation (C6-attack) | Activation energy for the attack of the acylium ion at the C6 position of quinoline. | 22.8 | Significantly higher energy barrier, indicating this pathway is less likely. |

| ΔE_reaction | Overall reaction energy for the formation of this compound. | -12.7 | A negative value indicates that the overall reaction is exothermic and thermodynamically favorable. |

These theoretical investigations provide valuable insights that complement experimental studies, aiding in the optimization of reaction conditions and the design of new synthetic routes for compounds like this compound.

Advanced Derivatization and Functionalization Strategies of 4 2,5 Dichlorobenzoyl Quinoline

Functionalization of the Quinoline (B57606) Core

The quinoline ring system is a privileged structure in medicinal chemistry and materials science, and its functionalization is a key strategy for modulating molecular properties. The presence of the electron-withdrawing 2,5-dichlorobenzoyl group at the 4-position significantly influences the reactivity of the quinoline core.

Introduction of Additional Substituents

The introduction of new substituents onto the quinoline core of 4-(2,5-dichlorobenzoyl)quinoline can proceed via several established synthetic routes. The regioselectivity of these reactions is dictated by the electronic nature of the quinoline ring, which is influenced by the nitrogen atom and the C4-substituent.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic substitution, such as nitration or halogenation, can occur on the benzo-fused portion of the ring system. The most favored positions for electrophilic attack on a quinoline ring are C5 and C8, as the resulting cationic intermediates are more stabilized. quimicaorganica.org The presence of the deactivating 4-(2,5-dichlorobenzoyl) group would likely further decrease the reactivity and direct incoming electrophiles to the 5- and 8-positions.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the quinoline ring is favored at the C2 and C4 positions, which are electron-deficient. quora.com Given that the 4-position is already substituted, nucleophilic attack would preferentially occur at the C2 position. This is particularly true for reactions involving strong nucleophiles like organolithium reagents.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the regioselective functionalization of quinolines. lumenlearning.com These methods can introduce a variety of functional groups at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions. For instance, palladium-catalyzed C-H arylation could potentially be directed to specific positions on the quinoline core through the use of appropriate directing groups.

Table 1: Potential Sites for Introduction of Additional Substituents on the Quinoline Core

| Position | Type of Reaction | Potential Reagents | Expected Product Type |

| C5 / C8 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | 5-Nitro/8-Nitro or 5-Bromo/8-Bromo derivatives |

| C2 | Nucleophilic Aromatic Substitution | BuLi, followed by an electrophile | 2-Alkyl or 2-Aryl derivatives |

| Various | C-H Activation/Functionalization | Pd(OAc)₂, various coupling partners | Arylated, alkylated, or acylated derivatives |

Modification of the Nitrogen Heterocycle

The nitrogen atom of the quinoline ring is a key site for functionalization, allowing for the formation of quinolinium salts.

N-Alkylation/N-Arylation: The lone pair of electrons on the quinoline nitrogen makes it nucleophilic, allowing it to react with alkyl or aryl halides to form quaternary quinolinium salts. This transformation alters the electronic properties of the molecule, making the quinoline ring more susceptible to nucleophilic attack.

N-Oxidation: Treatment of the quinoline with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would yield the corresponding quinoline N-oxide. The N-oxide functional group can then be used to direct further functionalization of the quinoline ring, particularly at the C2 position.

Table 2: Modification Strategies for the Quinoline Nitrogen

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-4-(2,5-dichlorobenzoyl)quinolinium halide |

| N-Arylation | Aryl halide with catalyst | N-Aryl-4-(2,5-dichlorobenzoyl)quinolinium halide |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

Derivatization of the 2,5-Dichlorobenzoyl Moiety

The 2,5-dichlorobenzoyl group offers two primary sites for modification: the carbonyl group and the dichlorobenzene ring.

Transformations of the Carbonyl Group

The ketone functionality is one of the most versatile functional groups in organic chemistry, and its transformation can lead to a wide array of derivatives. masterorganicchemistry.comlibretexts.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl to form tertiary alcohols. wikipedia.orgleah4sci.comlibretexts.orglibretexts.org

Olefination: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions. The Wittig reaction, using a phosphorus ylide, or the Horner-Wadsworth-Emmons reaction, using a phosphonate (B1237965) carbanion, are powerful methods for this transformation, typically yielding alkenes. lumenlearning.comwikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comcommonorganicchemistry.comyoutube.com

Table 3: Representative Transformations of the Carbonyl Group

| Reaction Type | Reagents | Product Functional Group |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction to Methylene | H₂NNH₂/KOH (Wolff-Kishner) | Methylene |

| Grignard Addition | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Wittig Olefination | Ph₃P=CHR | Alkene |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, base | Alkene |

Modifications on the Dichlorobenzene Ring

The two chlorine atoms on the benzoyl moiety can potentially be substituted or used as handles for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r): While aryl chlorides are generally unreactive towards nucleophilic substitution, the presence of the activating electron-withdrawing benzoyl group can facilitate SNAr reactions, particularly at the position ortho or para to the carbonyl. However, the existing chlorine atoms are deactivating, making these reactions challenging and likely requiring harsh conditions or the use of highly reactive nucleophiles. libretexts.orgnih.gov

Cross-Coupling Reactions: The chlorine atoms provide a handle for various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing boronic acids in the presence of a palladium catalyst, could be employed to form new carbon-carbon bonds, replacing one or both chlorine atoms with aryl or alkyl groups. libretexts.orgnih.govmdpi.comresearchgate.net Similarly, the Buchwald-Hartwig amination could introduce nitrogen-based nucleophiles. wikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgrug.nl The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment.

Table 4: Potential Modifications of the Dichlorobenzene Ring

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Aryl- or alkyl-substituted benzoylquinoline |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, base | Amino-substituted benzoylquinoline |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temp. | Methoxy-substituted benzoylquinoline |

Chemo- and Regioselective Functionalization

Given the multiple reactive sites in this compound, achieving chemo- and regioselectivity is a critical aspect of its derivatization.

Chemoselectivity: The choice of reagents and reaction conditions is paramount in selectively targeting one functional group over another. For example, a mild reducing agent like NaBH₄ would likely reduce the ketone to an alcohol without affecting the quinoline or dichlorobenzene rings. Conversely, catalytic hydrogenation might reduce the quinoline ring in addition to the carbonyl group.

Regioselectivity:

On the Quinoline Core: As discussed, electrophilic substitutions are predicted to favor the C5 and C8 positions, while nucleophilic additions are likely to occur at C2. quimicaorganica.orgquora.com Directed metalation or C-H activation strategies could provide access to other isomers.

On the Dichlorobenzene Ring: In cross-coupling reactions, the relative reactivity of the two chlorine atoms would determine the site of initial functionalization. The chlorine at the 2-position is sterically more hindered, which might favor reaction at the 5-position. However, electronic effects can also play a significant role. For SNAr reactions, the position ortho or para to the activating carbonyl group is typically favored.

By carefully selecting the reaction type and conditions, it is possible to selectively functionalize different parts of the this compound molecule, enabling the synthesis of a diverse library of derivatives for further investigation.

Q & A

Q. What role do substituent electronic effects play in the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.